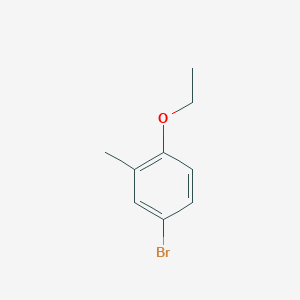

4-溴-1-乙氧基-2-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

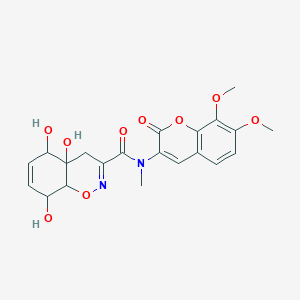

4-Bromo-1-ethoxy-2-methylbenzene is a chemical compound with the molecular formula C9H11BrO . It has an average mass of 231.086 Da and a monoisotopic mass of 229.994232 Da .

Synthesis Analysis

The synthesis of 4-Bromo-1-ethoxy-2-methylbenzene can involve multiple steps. A common approach is through electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 4-Bromo-1-ethoxy-2-methylbenzene consists of a benzene ring substituted with bromo, ethoxy, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic methods.Chemical Reactions Analysis

4-Bromo-1-ethoxy-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the aromatic ring acts as a nucleophile, attacking an electrophile to form a sigma bond .Physical And Chemical Properties Analysis

4-Bromo-1-ethoxy-2-methylbenzene is a solid compound . It has a molecular weight of 215.09 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.科学研究应用

高产合成与聚合物研究

4-溴-1-乙氧基-2-甲苯在功能化烷氧基胺引发剂的高产合成中起着至关重要的作用,而功能化烷氧基胺引发剂在制造可控嵌段共聚物中起着重要作用。这些共聚物在材料科学中具有重要意义,特别是在为特定应用开发具有定制化特性的新型聚合物材料方面具有重要意义 (Miura, Hirota, Moto, & Yamada, 1999)。

催化与氧化过程

在催化领域,4-溴-1-乙氧基-2-甲苯参与了钴-铜-溴化物体系中甲苯的液相氧化。此过程会产生高选择性的苯甲酸苄酯和苯甲醛,展示了其在精细化学合成和工业过程中的潜力 (Okada & Kamiya, 1981)。

电化学研究

该化合物已用于电化学研究,特别是在锂离子电池新型双功能电解质添加剂的研究中。它在提高锂离子电池的安全性与性能方面已显示出前景,解决了过充电保护和阻燃等关键问题 (Zhang, 2014)。

光伏应用

此外,4-溴-1-乙氧基-2-甲苯衍生物因其在聚合物太阳能电池中的效用而受到探索。基于该化合物的新型电子受体材料的开发提高了太阳能电池的功率转换效率、开路电压和短路电流,凸显了其在可再生能源技术中的潜力 (Jin et al., 2016)。

有机合成和材料科学

在有机合成和材料科学中,4-溴-1-乙氧基-2-甲苯是各种反应和合成的关键前体。其应用范围从通过自由基环化制备四氢呋喃衍生物 (Esteves, Ferreira, & Medeiros, 2007) 到合成色满衍生物,展示了其在合成复杂有机分子中的多功能性 (Setsune, Ueda, Matsukawa, & Kitao, 1984)。

作用机制

The mechanism of action of 4-Bromo-1-ethoxy-2-methylbenzene in chemical reactions often involves the formation of an intermediate species. In electrophilic aromatic substitution reactions, for example, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton to yield a substituted benzene ring .

安全和危害

4-Bromo-1-ethoxy-2-methylbenzene may pose certain hazards. It has been classified with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .

属性

IUPAC Name |

4-bromo-1-ethoxy-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEKYZFNWIUBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2674250.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)

![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)

![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)